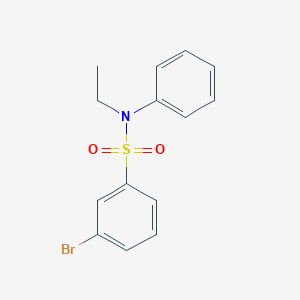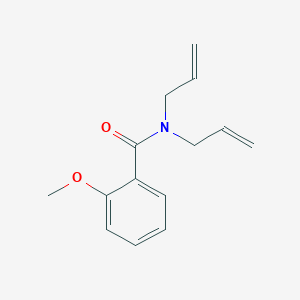
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of benzamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuropharmacology, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In drug discovery, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been used as a lead compound for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes in cells. For example, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In animal models, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has been shown to have anxiolytic and antidepressant effects. N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has also been shown to modulate the activity of specific enzymes, such as HDACs, which play a role in gene expression and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, the development of novel N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide can be synthesized using several methods, including the reaction of 3,5-dimethylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide as a white solid with a melting point of 160-162°C.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C16H14F3NO |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-11(2)9-14(8-10)20-15(21)12-3-5-13(6-4-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
CSNLVWLLKQRZTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)



